molecular formula C10H4BrN5O4 B13031357 6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Cat. No.: B13031357
M. Wt: 338.07 g/mol
InChI Key: MFVILTNAYLOGLV-UHFFFAOYSA-N
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Description

6-Bromo-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one is a synthetically derived coumarin derivative identified as a high-potency agonist for the G protein-coupled receptor 35 (GPR35) . In research settings, this compound has demonstrated significant activity in dynamic mass redistribution assays conducted in HT-29 cells, with studies reporting an EC50 value of 5.8 nM, making it a powerful tool for investigating GPR35 signaling pathways . The structural motif of the 2H-chromen-2-one (coumarin) core is well-established in medicinal chemistry research for its diverse biological activities, which often include exploration into antitumor properties . Furthermore, the 1H-tetrazol-5-yl group at the 3-position is a critical pharmacophore, as it has been shown to confer higher potency in GPR35 agonists compared to carboxylic acid analogs, while the hydroxy and nitro substitutions on the coumarin scaffold also contribute to its strong biological activity . This combination of features makes this compound a valuable candidate for researchers studying the role of GPR35 in various physiological and disease models, and for probing complex cellular signaling mechanisms. This product is intended for research purposes only.

Properties

Molecular Formula

C10H4BrN5O4

Molecular Weight

338.07 g/mol

IUPAC Name

6-bromo-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C10H4BrN5O4/c11-5-1-4-2-6(9-12-14-15-13-9)10(17)20-8(4)7(3-5)16(18)19/h1-3H,(H,12,13,14,15)

InChI Key

MFVILTNAYLOGLV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)[N+](=O)[O-])C3=NNN=N3

Origin of Product

United States

Preparation Methods

Formation of the Chromen-2-one Core

The chromen-2-one (coumarin) skeleton is typically synthesized by condensation reactions between appropriately substituted phenols and β-ketoesters or via Pechmann condensation. For this compound, starting materials often include 6-bromo-substituted phenols or derivatives to ensure the bromine is introduced early in the synthesis.

  • Example: 6-bromo-2-hydroxybenzaldehyde can be condensed with malonic acid derivatives under acidic conditions to form the coumarin ring system.

Introduction of the Nitro Group at Position 8

Nitration is carried out on the chromen-2-one intermediate after bromination to avoid undesired side reactions with the bromine substituent.

  • Reagents: Mixed acid (HNO3/H2SO4) or milder nitrating agents.
  • Conditions: Controlled temperature (0–5 °C) to avoid over-nitration or decomposition.
  • Outcome: Selective nitration at the 8-position due to electronic and steric directing effects of the bromine and chromenone system.

Synthesis of the Tetrazole Moiety and Its Attachment

The tetrazole ring is introduced via cycloaddition reactions between azide sources and nitrile precursors.

  • Step 1: Preparation of a 3-cyanochromen-2-one intermediate.
  • Step 2: Reaction with sodium azide or other azide salts under acidic or basic catalysis to form the tetrazole ring at the 3-position.

This step is critical and often requires:

  • Catalysts: Lewis acids or protic acids to facilitate cycloaddition.
  • Solvents: Polar aprotic solvents such as DMF or DMSO.
  • Temperature: Elevated temperatures (80–120 °C) for ring closure.

Purification and Characterization

After synthesis, the compound is purified by recrystallization or chromatographic techniques to remove impurities and side products.

  • Typical solvents: Ethanol, ethyl acetate, or petroleum ether.
  • Characterization: Melting point, IR spectroscopy (to confirm functional groups), NMR (1H and 13C), and elemental analysis confirm structure and purity.

Summary Table of Typical Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Chromen-2-one formation 6-bromo-2-hydroxybenzaldehyde + malonic acid, acid catalyst, reflux 70–85 Formation of coumarin core
Bromination (if not starting material) N-bromosuccinimide (NBS), solvent like CCl4, room temp 75–80 Selective bromination at position 6
Nitration HNO3/H2SO4, 0–5 °C 60–75 Regioselective nitration at position 8
Tetrazole ring formation Sodium azide, acidic/basic catalyst, DMF, 100 °C 65–78 Cycloaddition to form tetrazole ring
Purification Recrystallization from ethanol or chromatography Ensures high purity

Research Findings and Optimization

  • Studies indicate that the order of functional group introduction is crucial; bromination prior to nitration prevents unwanted side reactions.
  • Tetrazole formation is sensitive to reaction conditions; optimization of temperature and solvent polarity improves yield.
  • Use of continuous flow chemistry has been suggested for industrial scale-up to enhance reaction control and sustainability.
  • Spectroscopic data (IR, NMR) confirm the presence of bromine, nitro, and tetrazole groups with characteristic absorption bands and chemical shifts.

Comparative Notes on Related Compounds

  • Analogous compounds such as 6-bromo-7-hydroxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one utilize similar synthetic routes but differ in substitution patterns, affecting reactivity and biological activity.
  • The tetrazole ring is often introduced via azide-nitrile cycloaddition, a versatile method applicable to various chromenone derivatives.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 participates in nucleophilic substitution reactions. For example:

  • Reaction with amines : In ethanol under reflux, bromine is replaced by nitrogen nucleophiles, forming derivatives like 6-amino-8-nitro-3-(tetrazol-5-yl)-2H-chromen-2-one.

  • Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aryl groups.

Key conditions :

Reaction TypeReagents/CatalystsSolventTemperatureYield
Amine substitutionEthylenediamineEthanolReflux (78°C)65–75%
Suzuki couplingPd(PPh₃)₄, K₂CO₃DMF/H₂O100°C55–60%

Nitro Group Reduction

The nitro group at position 8 is reduced to an amine using catalytic hydrogenation or Fe/HCl:

  • Catalytic hydrogenation : H₂/Pd-C in methanol yields 8-amino-6-bromo-3-(tetrazol-5-yl)-2H-chromen-2-one .

  • Fe/HCl reduction : Provides the same product with lower yields (50–60%).

Applications : The resulting amine serves as a precursor for azo dyes or further functionalization .

Tetrazole Ring Functionalization

The tetrazole moiety undergoes alkylation, acylation, and cycloaddition:

  • Alkylation : Treatment with methyl iodide in DMF forms 5-methyltetrazole derivatives .

  • [3+2] Cycloaddition : Reacts with nitrilimines (generated in situ from hydrazonoyl chlorides) to form thiadiazoles or pyrazoles .

Example reaction :

Compound+RC≡N-NH2Et3N, EtOHThiadiazole derivatives (e.g., 18c)[2][5]\text{Compound} + \text{RC≡N-NH}_2 \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Thiadiazole derivatives (e.g., 18c)}[2][5]

Characterization : Products confirmed via 1H^1\text{H}-NMR (δ 7.13–8.54 ppm for aromatic protons) and IR (C=O stretch at 1727 cm⁻¹) .

Heterocycle Formation via Condensation Reactions

The compound reacts with hydrazines and carbonyl reagents to form fused heterocycles:

  • Pyrazole synthesis : Hydrazine hydrate in ethanol yields 6-bromo-3-(1H-pyrazol-3-yl)-8-nitro-2H-chromen-2-one (8a, 78% yield) .

  • Thiadiazole synthesis : Condensation with methyl hydrazinecarbodithioate forms thiadiazole derivatives (e.g., 23g) with antitumor activity .

Reaction conditions :

ProductReagentsSolventTemperatureYield
8aHydrazine hydrateEthanolReflux78%
23gMethyl hydrazinecarbodithioateEthanolRT72%

Electrophilic Aromatic Substitution

The electron-deficient chromenone ring undergoes nitration or sulfonation at specific positions:

  • Nitration : Further nitration at position 5 occurs under mixed acid (HNO₃/H₂SO₄) at 0°C .

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at position 7 .

Photochemical Reactions

Under UV light, the chromenone core participates in [2+2] cycloadditions with alkenes, forming fused cyclobutane derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine, nitro, and tetrazole groups may play crucial roles in binding to these targets and modulating their activity. Specific pathways and molecular targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 6-bromo-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one can be contextualized against related coumarin and tetrazole derivatives. Key comparisons include:

GPR35 Agonist Activity
Compound Substituents Activity (EC₅₀/Kd) Reference
This compound 6-Br, 8-NO₂, 3-tetrazole Not reported -
6-Bromo-7-hydroxy-8-nitro analog (Compound 50) 6-Br, 7-OH, 8-NO₂, 3-tetrazole EC₅₀ = 5.8 nM (GPR35)
GPR35 fluorescent probe derivative Unspecified substituents Kd = 3.9 nM

Key Findings :

  • The absence of a 7-hydroxy group in this compound may reduce GPR35 agonism compared to Compound 50, where the 7-OH group likely enhances binding through hydrogen bonding .
Thermal Stability and Crystallography
Compound Decomposition Temperature (°C) Structural Features Reference
This compound Not reported Likely H-bonding via tetrazole -
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Extensive H-bonding networks
5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) 247.6 Lower stability due to fewer H-bonds

Key Findings :

  • Tetrazole-containing compounds exhibit high thermal stability when stabilized by hydrogen bonds. The nitro and bromo groups in the target compound may reduce melting points compared to purely tetrazole-based analogs .
Pharmacological Comparisons
Compound Biological Activity Efficacy (Dose) Reference
8-Hexyloxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (KP-136) Antiallergic (asthma model) 0.125–1 mg/kg (i.v.), oral active
Disodium cromoglycate (DSCG) Antiallergic 1–5 mg/kg (i.v.)

Key Findings :

  • KP-136, an 8-hexyloxy analog, shows superior oral bioavailability compared to DSCG. The nitro group in the target compound may hinder solubility, reducing oral efficacy but enhancing target specificity .

Key Findings :

  • Replacement of the nitro group with pyrimidinyl or thiazole rings alters π-π stacking and hydrogen-bonding patterns, affecting crystallinity and bioactivity .

Biological Activity

6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by its complex structure that includes a bromine atom, a nitro group, and a tetrazole ring. Its molecular formula is C13H7BrN4O5C_{13}H_7BrN_4O_5 with a molecular weight of 379.12 g/mol. This compound has garnered attention for its potential biological activities, particularly as a G protein-coupled receptor (GPCR) agonist.

G Protein-Coupled Receptor Agonism

Research indicates that this compound acts as a potent agonist for G protein-coupled receptor 35 (GPR35), with an effective concentration (EC50) of 5.8 nM. This suggests significant potential in pharmacological applications, particularly in modulating signaling pathways associated with various physiological responses .

Anticancer Activity

The anticancer potential of this compound is supported by studies on structurally similar compounds. In vitro evaluations have shown that derivatives with similar functional groups can induce apoptosis in cancer cell lines and inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the tetrazole ring and the nitro group appears to enhance its interaction with biological targets, contributing to its agonistic effects on GPCRs and potential anticancer activities. The following table summarizes some related compounds and their biological activities:

Compound Name Structural Features Biological Activity
6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-oneHydroxy group at position 7GPR35 agonist
5-Bromo-2-(1-methyl-1H-tetrazol-5-YL)pyridinePyridine ring substituted with tetrazoleAntimicrobial properties
6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-oneAdditional bromoacetyl groupIntermediate for heterocyclic compounds
6-Benzyl-8-nitro-2H-chromen-2-oneBenzyl substitution at position 6Anticancer activity

In Vitro Studies

In vitro studies have demonstrated that derivatives of the chromenone structure can significantly inhibit the growth of various cancer cell lines, including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers. For instance, a related compound showed an IC50 value of 0.054 µM against A549 cells, indicating strong cytotoxic effects .

The mechanism by which these compounds exert their biological effects often involves interaction with cellular receptors and pathways. For example, docking studies suggest that these compounds may bind to specific sites on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

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